molecular formula C16H23N3O8 B14383916 N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide CAS No. 88116-48-7

N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

Cat. No.: B14383916
CAS No.: 88116-48-7
M. Wt: 385.37 g/mol
InChI Key: ODPIQCSKAKNWFI-UHFFFAOYSA-N
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Description

N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is a complex organic compound characterized by its nitrobenzene core and two hydroxyethoxyethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide typically involves the reaction of 5-nitrobenzene-1,3-dicarboxylic acid with 2-(2-hydroxyethoxy)ethylamine under controlled conditions. The reaction is carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

For industrial-scale production, the process is optimized to ensure high yield and purity. This involves the use of high-purity reagents, precise control of reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state compounds.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The hydroxyethoxyethyl groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).

    Reduction: Reducing agents such as hydrogen gas (H~2~) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH~4~) are used.

    Substitution: Nucleophiles like halides or alkoxides can be used under basic conditions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe or therapeutic agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific biochemical pathways.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N1,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyethoxyethyl groups can form hydrogen bonds with biological molecules, influencing their function and activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    Tetraethylene glycol p-toluenesulfonate: Similar in having hydroxyethoxyethyl groups but differs in its sulfonate group.

    Tetraethylene glycol: Shares the hydroxyethoxyethyl groups but lacks the nitrobenzene core.

    N,N’-Bis(2-[2-hydroxyethoxy]ethyl)urea: Similar in having hydroxyethoxyethyl groups but differs in its urea core.

Uniqueness

N~1~,N~3~-Bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide is unique due to its combination of a nitrobenzene core with hydroxyethoxyethyl groups, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

88116-48-7

Molecular Formula

C16H23N3O8

Molecular Weight

385.37 g/mol

IUPAC Name

1-N,3-N-bis[2-(2-hydroxyethoxy)ethyl]-5-nitrobenzene-1,3-dicarboxamide

InChI

InChI=1S/C16H23N3O8/c20-3-7-26-5-1-17-15(22)12-9-13(11-14(10-12)19(24)25)16(23)18-2-6-27-8-4-21/h9-11,20-21H,1-8H2,(H,17,22)(H,18,23)

InChI Key

ODPIQCSKAKNWFI-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C=C1C(=O)NCCOCCO)[N+](=O)[O-])C(=O)NCCOCCO

Origin of Product

United States

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